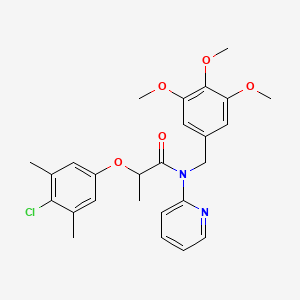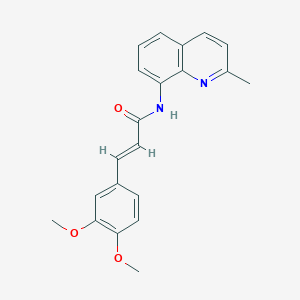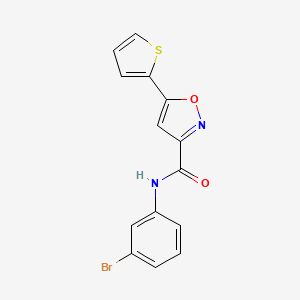![molecular formula C22H18N2O4S2 B11344098 Ethyl 4-(4-methylphenyl)-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11344098.png)
Ethyl 4-(4-methylphenyl)-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor.
Amidation Reaction: The amido group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H18N2O4S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O4S2/c1-3-27-22(26)19-15(14-8-6-13(2)7-9-14)12-30-21(19)23-20(25)16-11-17(28-24-16)18-5-4-10-29-18/h4-12H,3H2,1-2H3,(H,23,25) |
Clave InChI |
HEEQKWAELRNRHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl (2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11344017.png)

![3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11344033.png)
![1-[2-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11344066.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11344073.png)


![Butyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11344080.png)
![7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11344084.png)
![Methyl 4-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344087.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B11344088.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11344103.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344105.png)
